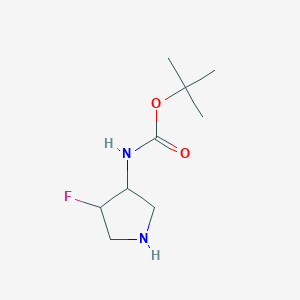

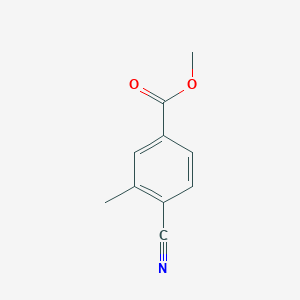

4-氰基-3-甲基苯甲酸甲酯

描述

Methyl 4-cyano-3-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds to infer its characteristics and behavior.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of different benzoic acid derivatives with various reagents. For instance, methyl 4-isonicotinamidobenzoate was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods suggest that the synthesis of methyl 4-cyano-3-methylbenzoate could potentially be achieved through similar pathways, involving the reaction of a cyano-containing reagent with a methylbenzoate derivative.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized by X-ray crystallography. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction . The crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was also determined from single-crystal X-ray diffraction data . These studies provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the properties of the compounds.

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions. The reactions of 4-cyano- and 4-methylimidazoles with isocyanates have been studied, showing the formation of substituted carbamoyl derivatives and highlighting the reactivity of the cyano group . This suggests that methyl 4-cyano-3-methylbenzoate could also participate in similar reactions, potentially leading to the formation of new compounds with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be inferred from spectroscopic and computational studies. The FT-IR spectrum of methyl 4-hydroxybenzoate correlated well with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . The molecular structure, FT-IR, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were analyzed using HF and DFT methods, providing insights into the stability and charge transfer within the molecule . These analyses are essential for understanding the electronic properties and potential applications of methyl 4-cyano-3-methylbenzoate.

科学研究应用

结构分析和计算建模

- 单晶和赫希菲尔德表面分析:已对 4-羟基苯甲酸甲酯(一种相关化合物)的晶体结构、分子间相互作用和晶体堆积使用赫希菲尔德表面分析进行了分析。采用包括哈特里-福克和密度泛函理论在内的计算计算来了解其性质,表明了一种适用于 4-氰基-3-甲基苯甲酸甲酯的方法(Sharfalddin 等人,2020)。

化学反应和合成

与异氰酸酯的反应:对 4-氰基和 4-甲基咪唑的反应(它们与甲基和芳基异氰酸酯反应)的研究可以深入了解 4-氰基-3-甲基苯甲酸甲酯等化合物在类似条件下的反应性(Mitsuhashi 等人,1983)。

催化合成应用:使用特定催化剂从氰基和甲基合成衍生物,如在吡喃并[2,3-c]吡唑衍生物的制备中所见,表明 4-氰基-3-甲基苯甲酸甲酯在催化合成中具有潜在应用(Maleki & Ashrafi, 2014)。

环境和生物应用

厌氧降解研究:一种特定细菌菌株中 4-甲基苯甲酸甲酯的厌氧降解途径揭示了类似化合物的环境和微生物相互作用,可能与 4-氰基-3-甲基苯甲酸甲酯相关(Lahme 等人,2012)。

药物和药学化学:合成对肿瘤细胞系具有潜在抗增殖作用的新型衍生物,为氰基和甲基取代化合物的药物应用提供了视角,与 4-氰基-3-甲基苯甲酸甲酯相关(Ćaleta 等人,2009)。

材料科学和光电学

光电材料开发:合成具有氰基和聚集诱导发光性质的吲哚并[3,2-b]咔唑衍生物,表明 4-氰基-3-甲基苯甲酸甲酯在材料科学中具有潜在应用(Jia 等人,2013)。

农业中的纳米颗粒制剂:为杀菌剂开发纳米颗粒制剂表明了在农业应用中使用 4-氰基-3-甲基苯甲酸甲酯的潜在途径(Campos 等人,2015)。

电子性质的调整:调整用于 OLED 中的双咔唑/氰基苯杂化物的电子性质,突出了 4-氰基-3-甲基苯甲酸甲酯在电子应用中的潜力(Cao 等人,2018)。

安全和危害

属性

IUPAC Name |

methyl 4-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXWSMOADOOTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601567 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25978-68-1 | |

| Record name | Methyl 4-cyano-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)